Cas no 110503-04-3 (4-methylhexane-1-thiol)
4-methylhexane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 1-Hexanethiol, 4-methyl-, (±)-
- 1-Hexanethiol, 4-methyl-
- 4-methylhexane-1-thiol
- EN300-1818486
- 110503-04-3
- GEOWFWXXGAQRCH-UHFFFAOYSA-N
- SCHEMBL5514106
-
- Inchi: 1S/C7H16S/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3
- InChI Key: GEOWFWXXGAQRCH-UHFFFAOYSA-N
- SMILES: C(S)CCC(C)CC
Computed Properties
- Exact Mass: 132.09727168Da
- Monoisotopic Mass: 132.09727168Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 4
- Complexity: 43.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 1Ų
4-methylhexane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1818486-0.05g |
4-methylhexane-1-thiol |
110503-04-3 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1818486-0.1g |
4-methylhexane-1-thiol |
110503-04-3 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1818486-0.25g |
4-methylhexane-1-thiol |
110503-04-3 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1818486-0.5g |
4-methylhexane-1-thiol |
110503-04-3 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1818486-1.0g |
4-methylhexane-1-thiol |
110503-04-3 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1818486-2.5g |
4-methylhexane-1-thiol |
110503-04-3 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1818486-5.0g |
4-methylhexane-1-thiol |
110503-04-3 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1818486-10.0g |
4-methylhexane-1-thiol |
110503-04-3 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1818486-1g |
4-methylhexane-1-thiol |
110503-04-3 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1818486-5g |
4-methylhexane-1-thiol |
110503-04-3 | 5g |
$2650.0 | 2023-09-19 |
4-methylhexane-1-thiol Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-methylhexane-1-thiol
Research Briefing on 110503-04-3 and 4-Methylhexane-1-thiol: Recent Advances in Chemical Biology and Pharmaceutical Applications
The chemical compound with the CAS number 110503-04-3 and the product 4-methylhexane-1-thiol have garnered significant attention in recent chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug discovery, material science, and biochemical assays. This briefing synthesizes the latest findings and developments related to these substances, highlighting their roles in advancing scientific and industrial applications.
Recent studies have focused on the synthesis and functionalization of 4-methylhexane-1-thiol, a sulfur-containing organic compound. Its unique chemical properties, such as its thiol group, make it a valuable intermediate in the production of pharmaceuticals and agrochemicals. Researchers have explored its use in the development of novel thiol-based drugs, which are known for their ability to interact with biological targets through covalent bonding. The compound's potential in creating more effective and targeted therapies is a key area of investigation.
In parallel, the compound identified by CAS 110503-04-3 has been studied for its role in catalytic processes and as a building block in organic synthesis. Its structural features allow for diverse chemical modifications, enabling the creation of complex molecules with tailored properties. Recent publications have highlighted its utility in asymmetric synthesis, where it serves as a chiral auxiliary, enhancing the enantioselectivity of reactions critical to pharmaceutical manufacturing.
One notable study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-methylhexane-1-thiol derivatives in inhibiting specific enzymes involved in inflammatory pathways. The research team utilized computational modeling and in vitro assays to identify the most potent analogs, paving the way for further preclinical testing. These findings underscore the compound's potential as a lead structure for anti-inflammatory drug development.
Another significant advancement involves the use of 110503-04-3 in nanotechnology applications. Researchers have successfully incorporated this compound into nanoparticle formulations, improving their stability and bioavailability. Such innovations are particularly relevant for targeted drug delivery systems, where precise control over particle properties is essential for therapeutic efficacy.
Despite these promising developments, challenges remain in the scalable synthesis and purification of these compounds. Recent efforts have focused on optimizing reaction conditions to improve yields and reduce environmental impact. Green chemistry approaches, including the use of biocatalysts and solvent-free reactions, are being explored to address these issues.
In conclusion, the ongoing research on 110503-04-3 and 4-methylhexane-1-thiol highlights their versatility and potential in chemical biology and pharmaceutical sciences. Continued exploration of their applications, coupled with advancements in synthetic methodologies, is expected to drive innovation in drug discovery and material science. Future studies should focus on translating these laboratory findings into clinically and industrially viable solutions.
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